molecular formula C13H18N4O3 B6331273 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH) CAS No. 6453-58-3

5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)

Katalognummer B6331273
CAS-Nummer: 6453-58-3
Molekulargewicht: 278.31 g/mol
InChI-Schlüssel: RSYYQCDERUOEFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)” is a chemical compound with the molecular formula C13H18N4O3 . It is also known by other names such as N-benzoyl-DL-arginine and 2-benzamido-5-(diaminomethylideneamino)pentanoic acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoyl group (C6H5C=O) attached to an arginine residue . The InChI string representation of its structure is InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16) .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and pKa Determination

A study conducted by Hordiyenko et al. (2017) focused on the structural characterization of the simplest o-amidino benzoic acid, which shares a functional relationship with 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid. This research provided insights into its crystal structure, spectroscopic properties, and acidity constants, highlighting its potential in various chemical applications and theoretical chemistry studies. The acid was found to exist as a zwitterion in the solid state, a property that could influence its reactivity and solubility in different mediums (Hordiyenko et al., 2017).

Zika Virus Protease Inhibition

In the context of virology, Singh, Merugu, and Solanki (2017) explored the inhibitory potential of a structurally similar compound against the Zika virus NS2B-NS3 serine protease. Their in silico study proposed the compound as a potent inhibitor, revealing its capacity to bind effectively to the protease and potentially hinder the viral replication process. This underscores the broader applicability of such compounds in designing antiviral agents (Singh, Merugu, & Solanki, 2017).

Targeted Therapeutic Applications

Research by Vlahov et al. (2011) described the synthesis of folate receptor targeting conjugates using a derivative similar to 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid. This work aimed at developing targeted therapies for inflammation, showcasing the potential of such compounds in creating more effective and selective medical treatments. The synthesis process resulted in highly water-soluble conjugates, highlighting the adaptability of these compounds in biomedical applications (Vlahov et al., 2011).

Food and Biological Studies

Nemet, Varga-Defterdarović, and Turk (2006) discussed the formation and implications of methylglyoxal-modified arginine and lysine residues in proteins, a process relevant to the understanding of advanced glycation end-products and their association with various diseases and food processing. The study of these modifications, which involve reactions similar to those undergone by 5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, provides critical insights into the biochemical pathways that contribute to disease progression and food chemistry (Nemet, Varga-Defterdarović, & Turk, 2006).

Eigenschaften

IUPAC Name

2-benzamido-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYYQCDERUOEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154-92-7
Record name L-Arginine, N2-benzoyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.